molecular formula C5H8N2O B1647438 5-(Methoxymethyl)-1H-imidazole CAS No. 875155-13-8

5-(Methoxymethyl)-1H-imidazole

Cat. No.: B1647438
CAS No.: 875155-13-8
M. Wt: 112.13 g/mol
InChI Key: IKUAHKWSYIFRPJ-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-1H-imidazole is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. The methoxymethyl group attached to the imidazole ring at position 5 imparts unique chemical properties to this compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-1H-imidazole typically involves the reaction of imidazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-1H-imidazole undergoes several types of chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-formyl-1H-imidazole or 5-carboxy-1H-imidazole.

    Reduction: Formation of 5-(methoxymethyl)-1H-imidazoline.

    Substitution: Formation of various substituted imidazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Methoxymethyl)-1H-imidazole is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with enzymes and receptors, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antifungal, or anticancer properties, making them of interest in pharmaceutical research.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-1H-imidazole involves its interaction with specific molecular targets. The methoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1H-imidazole: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    5-Ethoxymethyl-1H-imidazole: Similar structure but with an ethoxymethyl group, leading to variations in solubility and reactivity.

    1H-Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of a methoxymethyl group, affecting its chemical behavior.

Uniqueness

5-(Methoxymethyl)-1H-imidazole is unique due to the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, reactivity, and potential for interaction with biological targets, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

5-(methoxymethyl)-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-8-3-5-2-6-4-7-5/h2,4H,3H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUAHKWSYIFRPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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